Ethyl 2-(4-hydroxycyclohexyl)propanoate
Description
Ethyl 2-(4-hydroxycyclohexyl)propanoate is an ethyl ester derivative of propanoic acid featuring a 4-hydroxycyclohexyl substituent at the 2-position of the propionate backbone. Its molecular formula is C₁₁H₂₀O₃, with a molecular weight of 200.28 g/mol.
Properties
IUPAC Name |
ethyl 2-(4-hydroxycyclohexyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-10,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNGUYZFPHUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-hydroxycyclohexyl)propanoate typically involves the esterification of 4-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-oxocyclohexylpropanoate or 4-carboxycyclohexylpropanoate.
Reduction: Formation of 2-(4-hydroxycyclohexyl)propanol.
Substitution: Formation of 2-(4-halocyclohexyl)propanoate derivatives.
Scientific Research Applications
Ethyl 2-(4-hydroxycyclohexyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxycyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy group and ester functionality play crucial roles in its binding affinity and reactivity, influencing its overall biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl Propanoate Derivatives
Biological Activity
Ethyl 2-(4-hydroxycyclohexyl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ester functional group and a hydroxy-substituted cyclohexyl moiety. Its molecular formula is , with a molecular weight of approximately 226.32 g/mol. The compound's structure allows it to engage in various biochemical interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The hydroxy group enhances its binding affinity to target proteins, while the ester functionality can undergo hydrolysis, releasing active metabolites that may further influence metabolic processes. Notably, the compound has been investigated for its antimicrobial and anti-inflammatory properties.
Biological Activities
-
Antimicrobial Activity :
- This compound has shown promising results in preliminary studies regarding its antimicrobial efficacy against various bacterial strains. In vitro assays indicate that it inhibits the growth of Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
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Anti-inflammatory Properties :
- Research indicates that this compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This activity suggests therapeutic potential in conditions characterized by chronic inflammation.
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Enzyme Interaction :
- Studies have demonstrated that this compound can influence enzyme activities related to metabolic pathways, which may contribute to its overall biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various Gram-positive bacteria | |
| Anti-inflammatory | Modulates inflammatory cytokine production | |
| Enzyme Interaction | Influences metabolic enzyme activities |
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating significant antimicrobial potential.
Case Study: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of this compound using a murine model of inflammation induced by lipopolysaccharide (LPS). The treatment resulted in a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds such as Ethyl 2-(4-methoxycyclohexyl)propanoate and Ethyl 2-(4-hydroxyphenyl)propanoate. These comparisons reveal variations in biological activity based on structural differences:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| This compound | Hydroxy group | Antimicrobial, anti-inflammatory |
| Ethyl 2-(4-methoxycyclohexyl)propanoate | Methoxy group | Altered reactivity |
| Ethyl 2-(4-hydroxyphenyl)propanoate | Aromatic ring | Different chemical behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
